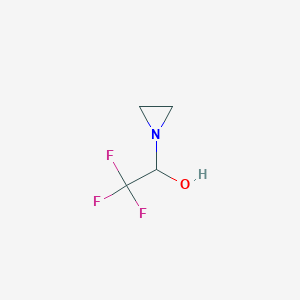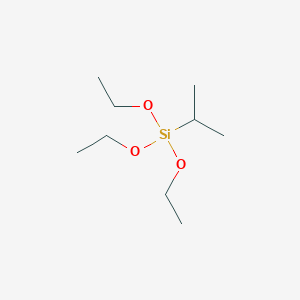
2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane is an organic compound with the molecular formula C12H24O2. It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with multiple methyl groups and an isopropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane typically involves the reaction of a suitable ketone with a diol under acidic conditions. One common method is the reaction of 2,2,4,4-tetramethylpentane-3-one (pinacolone) with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of solid acid catalysts, such as sulfonated resins, can also improve the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The dioxolane ring can be opened under acidic or basic conditions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed to facilitate ring-opening reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted dioxolanes or open-chain compounds.
Applications De Recherche Scientifique
2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis. The dioxolane ring can protect sensitive carbonyl groups during multi-step synthesis and can be easily removed under mild conditions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic acetals.
Industry: It is used as a solvent and stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane involves its ability to form stable cyclic structures. The dioxolane ring can protect carbonyl groups from nucleophilic attack, thereby preventing unwanted side reactions. In biological systems, the compound can interact with enzymes that catalyze the formation or cleavage of cyclic acetals, influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: Another cyclic acetal with a six-membered ring structure.
1,3-Dioxepane: A seven-membered cyclic acetal.
2,2-Dimethyl-1,3-dioxolane: A dioxolane with fewer methyl substitutions.
Uniqueness
2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane is unique due to its high degree of methyl substitution, which imparts greater steric hindrance and stability to the dioxolane ring. This makes it particularly useful as a protecting group in organic synthesis, as it can withstand harsher reaction conditions compared to less substituted dioxolanes.
Propriétés
Numéro CAS |
24085-97-0 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
2,4,4,5-tetramethyl-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C10H20O2/c1-7(2)10(6)11-8(3)9(4,5)12-10/h7-8H,1-6H3 |
Clé InChI |
ZEPAVSYRHNBUKK-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC(O1)(C)C(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
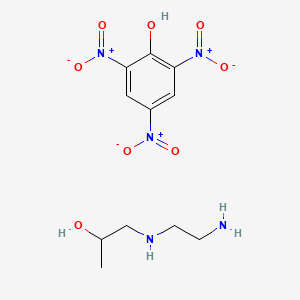
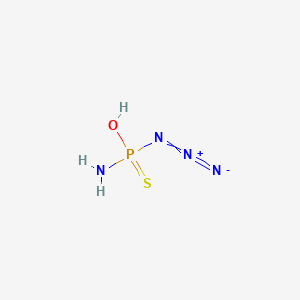
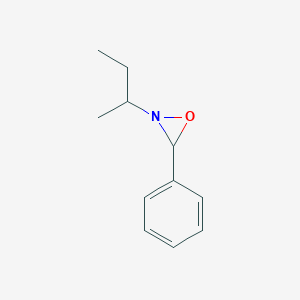
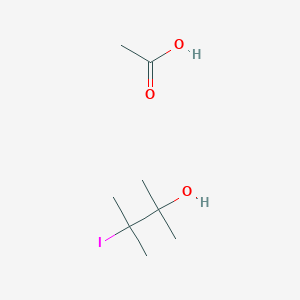
![7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one](/img/structure/B14699709.png)
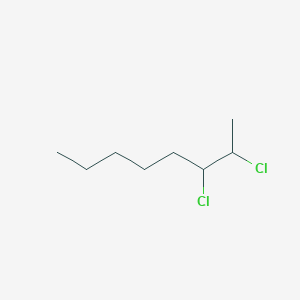

![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)
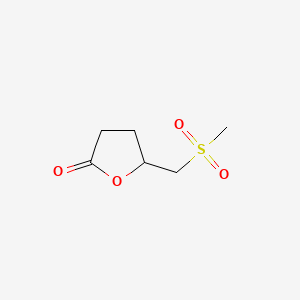
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)
